The Dichotomy of Stacking: A Technical Guide to the Crystal Structure of Bulk Chromium Triiodide (CrI₃)
The Dichotomy of Stacking: A Technical Guide to the Crystal Structure of Bulk Chromium Triiodide (CrI₃)
Abstract
Chromium triiodide (CrI₃) has emerged as a cornerstone material in the study of two-dimensional (2D) magnetism, exhibiting robust ferromagnetic ordering down to the monolayer limit. The magnetic properties of CrI₃ are intrinsically linked to its crystal structure, particularly the stacking arrangement of its van der Waals layers. This in-depth technical guide provides a comprehensive examination of the crystal structure of bulk CrI₃, detailing its temperature-dependent polymorphic nature. We will explore the crystallographic parameters of the low-temperature rhombohedral and high-temperature monoclinic phases, the mechanism of the structural phase transition that separates them, and the experimental methodologies employed for their characterization. This guide is intended for researchers and scientists in materials science, condensed matter physics, and related fields, offering foundational knowledge crucial for the design and interpretation of experiments involving this fascinating quantum material.
Introduction: The Structural Foundation of 2D Magnetism in CrI₃
The isolation of graphene in 2004 ignited a revolution in materials science, paving the way for the exploration of a vast library of 2D materials with exotic electronic and optical properties. A significant breakthrough in this field was the discovery of intrinsic long-range magnetic order in 2D van der Waals (vdW) crystals, with chromium triiodide (CrI₃) being a prototypical example.[1] In its bulk form, CrI₃ is a ferromagnetic insulator with a Curie temperature of approximately 61 K.[2] The magnetism in CrI₃ is highly anisotropic, with an easy axis of magnetization perpendicular to the vdW layers. This property is crucial for overcoming the Mermin-Wagner theorem, which would otherwise prohibit long-range magnetic order in a 2D isotropic system at finite temperatures.
The magnetic ground state of CrI₃ is intimately coupled to its crystal structure.[2] Specifically, the interlayer magnetic exchange interaction is highly sensitive to the stacking sequence of the individual CrI₃ layers. Consequently, a thorough understanding of the bulk crystal structure is paramount for interpreting the magnetic behavior of both bulk and exfoliated few-layer CrI₃. Bulk CrI₃ is dimorphic, exhibiting a temperature-driven, reversible first-order structural phase transition.[2][3] This guide will dissect the two distinct crystal structures of bulk CrI₃, providing the detailed crystallographic information necessary for a complete understanding of this important material.
The Two Faces of Bulk CrI₃: A Tale of Stacking Polymorphism
Bulk CrI₃ crystallizes in two distinct phases depending on the temperature: a low-temperature rhombohedral phase and a high-temperature monoclinic phase.[2] The fundamental building block of both structures is a 2D layer of CrI₃, in which the chromium atoms form a honeycomb lattice.[1][4] Each Cr³⁺ ion is octahedrally coordinated by six I⁻ ions, forming edge-sharing CrI₆ octahedra.[4][5] The primary distinction between the two phases lies in the manner these 2D layers are stacked upon one another.
The High-Temperature Phase: Monoclinic (C2/m) Stacking
Above approximately 210-220 K, bulk CrI₃ adopts a monoclinic crystal structure belonging to the C2/m space group (No. 12).[2][3] This structure is analogous to that of AlCl₃. In this phase, the stacking of the CrI₃ layers can be described as an "ABC" sequence, where each layer is laterally shifted relative to the one below it. This stacking arrangement breaks the threefold rotational symmetry that is present in the low-temperature phase.
The crystallographic data for the monoclinic phase of CrI₃, as determined by single-crystal X-ray diffraction at 220 K, are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m (No. 12) |
| a (Å) | 6.869(3) |
| b (Å) | 11.897(6) |
| c (Å) | 6.974(3) |
| β (°) | 108.62(3) |
| Unit Cell Volume (ų) | 540.6(4) |
Table 1: Crystallographic data for the high-temperature monoclinic phase of CrI₃ at 220 K. Data sourced from McGuire et al. (2015).[2]
The atomic positions within the monoclinic unit cell are as follows:
| Atom | Wyckoff Position | x | y | z |
| Cr | 4g | 0 | 0.1683(2) | 0 |
| I1 | 4i | 0.2520(1) | 0 | 0.2458(1) |
| I2 | 8j | 0.2478(1) | 0.3347(1) | 0.2513(1) |
Table 2: Fractional atomic coordinates for the high-temperature monoclinic phase of CrI₃ at 220 K. Data sourced from McGuire et al. (2015).[2]
The Low-Temperature Phase: Rhombohedral (R-3) Stacking
Upon cooling below the transition temperature, CrI₃ undergoes a structural phase transition to a rhombohedral crystal structure, which belongs to the R-3 space group (No. 148).[2][3] This structure is isostructural with BiI₃. The rhombohedral phase is the ground state structure and is the phase in which long-range ferromagnetic order is observed. The stacking in the rhombohedral phase is also an "ABC" type, but with a different lateral shift between the layers compared to the monoclinic phase, which restores the threefold rotational symmetry.
The crystallographic data for the rhombohedral phase of CrI₃, determined at 200 K, are presented below. For ease of comparison with the monoclinic phase, the data is presented using a hexagonal setting of the rhombohedral lattice.
| Parameter | Value |
| Crystal System | Rhombohedral |
| Space Group | R-3 (No. 148) |
| a (Å) | 6.950(2) |
| c (Å) | 19.808(7) |
| Unit Cell Volume (ų) | 828.4(5) |
Table 3: Crystallographic data for the low-temperature rhombohedral phase of CrI₃ at 200 K in the hexagonal setting. Data sourced from McGuire et al. (2015).[2]
The atomic positions within the rhombohedral unit cell (hexagonal setting) are as follows:
| Atom | Wyckoff Position | x | y | z |
| Cr | 6c | 0 | 0 | 0.1667(1) |
| I | 18f | 0.3333(1) | 0.0125(1) | 0.0829(1) |
Table 4: Fractional atomic coordinates for the low-temperature rhombohedral phase of CrI₃ at 200 K in the hexagonal setting. Data sourced from McGuire et al. (2015).[2]
The Monoclinic to Rhombohedral Phase Transition
The structural transformation in bulk CrI₃ from the high-temperature monoclinic phase to the low-temperature rhombohedral phase is a first-order transition that occurs at approximately 210-220 K upon warming, and exhibits significant thermal hysteresis upon cooling.[1][2] This transition is driven by the subtle energetics of the weak van der Waals interactions between the layers. The change in stacking sequence directly impacts the interlayer magnetic coupling, which is a critical factor in establishing the ferromagnetic ground state of the bulk material.
The relationship between the two phases can be visualized as a shearing of the CrI₃ layers relative to one another.
Figure 1: A diagram illustrating the temperature-driven structural phase transition in bulk CrI₃ between the high-temperature monoclinic and low-temperature rhombohedral phases.
Experimental Determination of the Crystal Structure
The determination of the crystal structure of CrI₃ relies on diffraction techniques that can precisely measure the positions of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the primary technique used to solve the crystal structures of both phases of CrI₃.[2] This method provides detailed information about the unit cell dimensions, space group symmetry, and atomic coordinates.
Experimental Protocol: Single-Crystal X-ray Diffraction of CrI₃
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Crystal Synthesis: High-quality single crystals of CrI₃ are typically grown via chemical vapor transport (CVT).[6] In this process, polycrystalline CrI₃ powder is sealed in an evacuated quartz ampoule with a transport agent (e.g., iodine). The ampoule is placed in a two-zone furnace, with the source material at the hot end and the growth zone at the cold end. A temperature gradient drives the transport of CrI₃ vapor to the colder end, where it deposits and forms single crystals.
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Crystal Selection and Mounting: A suitable single crystal with well-defined faces and minimal defects is selected under a microscope. The crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.
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Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to the desired temperature (e.g., 220 K for the monoclinic phase and 200 K for the rhombohedral phase) using a cryostream. The crystal is then rotated in the X-ray beam, and a series of diffraction patterns are collected on a detector.
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to obtain the final, high-precision crystallographic information.
The choice of single-crystal XRD is motivated by its ability to provide unambiguous structural solutions for materials with complex crystal structures, such as the two polymorphs of CrI₃.
Neutron Diffraction
Neutron diffraction is a complementary technique to XRD that is particularly powerful for studying magnetic materials. Neutrons possess a magnetic moment, which allows them to scatter from magnetic moments in a material in addition to the atomic nuclei. This makes neutron diffraction an indispensable tool for determining the magnetic structure of CrI₃ and understanding the coupling between the crystal structure and the magnetic order.
Causality of Experimental Choice: While XRD is excellent for determining the atomic positions, it is largely insensitive to the arrangement of magnetic moments. Neutron diffraction, on the other hand, can distinguish between different magnetic ordering patterns (e.g., ferromagnetic vs. antiferromagnetic) and determine the direction and magnitude of the magnetic moments on the Cr atoms. This is crucial for understanding how the structural phase transition in CrI₃ influences its magnetic properties.
Figure 2: An experimental workflow diagram illustrating the synthesis of CrI₃ single crystals and their characterization using X-ray and neutron diffraction to determine the crystal and magnetic structures.
Conclusion
The crystal structure of bulk chromium triiodide is characterized by a fascinating temperature-dependent polymorphism, transitioning from a high-temperature monoclinic (C2/m) phase to a low-temperature rhombohedral (R-3) phase. This structural change is fundamentally a re-stacking of the 2D CrI₃ layers, which has profound implications for the material's magnetic properties. A detailed understanding of these two crystal structures, as elucidated by single-crystal X-ray and neutron diffraction, provides the necessary foundation for research into the rich physics of CrI₃ and for the development of future spintronic devices based on 2D magnets.
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